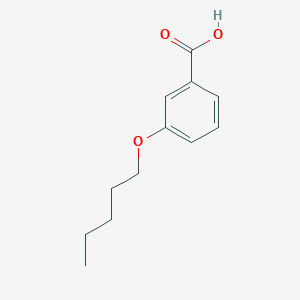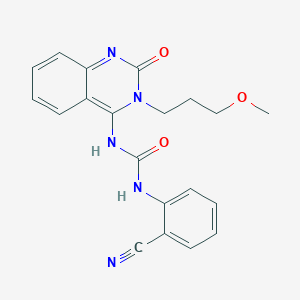
3-(n-Pentyloxy)benzoic acid
Descripción general
Descripción
3-(n-Pentyloxy)benzoic acid, also known as 3-(pentyloxy)benzoic acid, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid where a pentyloxy group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Mecanismo De Acción
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors within the body, influencing their function .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, potentially acting as an inhibitor or activator .
Biochemical Pathways
For instance, benzoic acid is involved in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(n-Pentyloxy)benzoic acid. For instance, pH levels can influence the growth kinetics of yeasts in the presence of benzoate, a related compound . Additionally, the presence of other compounds in the environment can potentially influence the action of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentyloxy)benzoic acid typically involves the etherification of 3-hydroxybenzoic acid with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(n-Pentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 3-(n-pentyloxy)benzyl alcohol.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(n-Pentyloxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Comparación Con Compuestos Similares
- 3-(n-Butyloxy)benzoic acid
- 3-(n-Hexyloxy)benzoic acid
- 3-(n-Octyloxy)benzoic acid
Comparison: 3-(n-Pentyloxy)benzoic acid is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity. The pentyloxy group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.
Propiedades
IUPAC Name |
3-pentoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYUWQXSZTNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)
![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)



![2,4-DIETHYL 5-{2-[(4-BENZYL-5-{[(3-FLUOROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2998600.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)



![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/new.no-structure.jpg)

![N-[(4-chlorophenyl)methyl]-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2998611.png)
